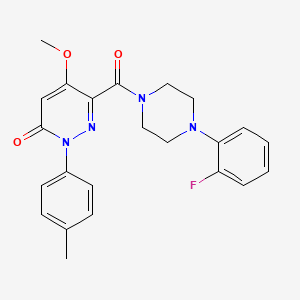

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-16-7-9-17(10-8-16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWQTVPJWEFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with monoamine oxidase (MAO) enzymes, particularly MAO-B, and its implications for therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , and it is characterized by a pyridazine core integrated with various functional groups, including a piperazine moiety and a fluorinated phenyl group. These structural elements are critical in determining the compound's biological activity.

Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds similar to This compound exhibit significant inhibitory activity against MAO-B, an enzyme implicated in the metabolism of neurotransmitters such as dopamine and serotonin. The inhibition of MAO-B is particularly relevant for the treatment of neurodegenerative disorders and mood disorders.

Key Findings:

- Potency : Studies have shown that derivatives containing the piperazine moiety demonstrate low nanomolar IC50 values against MAO-B, indicating potent biological activity. For instance, a related compound exhibited an IC50 value of for MAO-B inhibition, showcasing its potential as a lead candidate for further development in treating conditions like Parkinson’s disease and depression .

- Selectivity : The selectivity indices for MAO-B inhibitors have been reported to be significantly higher than those for MAO-A, suggesting that these compounds can preferentially target MAO-B without adversely affecting MAO-A activity. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition .

Cytotoxicity Studies

Cytotoxic effects of pyridazinone derivatives have been evaluated using various cell lines. For example, in studies involving L929 fibroblast cells:

- T3 caused complete cell death at higher concentrations (50 and 100 µM), while T6 showed no significant cytotoxic effect at any tested dose, indicating that it may be a safer candidate for therapeutic use .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one | Contains fluorinated phenyl and methoxy groups | Potential anti-inflammatory activity |

| 5-Methoxy-2-(o-tolyl)pyrimidin-4-one | Similar pyrimidine core with methoxy substitution | Exhibits anti-cancer properties |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | Contains piperazine but lacks pyridazine core | Known for antidepressant effects |

Case Studies

In a study evaluating the pharmacokinetic properties of similar compounds, it was found that they exhibited high oral bioavailability and favorable pharmacokinetic profiles in animal models. For example, one compound demonstrated an AUC (area under the curve) value indicative of effective systemic exposure following oral administration .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of the compound features a pyridazinone core with a piperazine moiety, which enhances its interaction with biological targets. The synthesis typically involves several steps, including:

- Formation of the Pyridazine Ring : The initial step often includes the reaction of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol to form a chlorinated intermediate.

- Substitution Reactions : Subsequent steps involve nucleophilic substitutions to introduce various functional groups, such as methoxy and carbonyl groups.

- Purification : The final product is purified using chromatographic techniques to ensure high purity and yield.

Biological Activities

Research has demonstrated that derivatives of pyridazinones exhibit a range of biological activities, including:

- Analgesic Properties : Some studies have reported that compounds similar to 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one possess pain-relieving effects, making them candidates for further development in pain management therapies .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical for treating conditions such as arthritis and other inflammatory diseases .

- Monoamine Oxidase Inhibition : Research indicates that modifications on the pyridazinone scaffold can enhance inhibitory activity against monoamine oxidase enzymes, particularly MAO-B, which is relevant for treating neurodegenerative disorders like Parkinson's disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

- Monoamine Oxidase Inhibition Study : A study synthesized various derivatives of pyridazinones and evaluated their MAO-A and MAO-B inhibitory activities. The most potent inhibitor identified had an IC50 value of 0.013 µM for MAO-B . This highlights the potential therapeutic application in neuropharmacology.

- Antimicrobial Activity Assessment : Another research effort explored the antimicrobial properties of related compounds. The results indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, showcasing potential applications in treating infections .

- Cytotoxicity Evaluation : A study investigated the cytotoxic effects of pyridazinone derivatives on cancer cell lines. The findings suggested that certain structural modifications could enhance cytotoxicity, indicating a possible role in cancer therapy .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

The pyridazinone scaffold is highly modifiable. Key structural analogs and their differences are summarized below:

Key Observations :

- This may enhance selectivity for G-protein-coupled receptors.

- Position 5 : The methoxy group in the target compound improves metabolic stability compared to electron-withdrawing groups (e.g., chlorine in ), which may reduce toxicity.

- Position 2 : The p-tolyl group is shared with agrochemical intermediates (), suggesting hydrophobic interactions critical for membrane penetration.

Piperazine Derivatives: Electronic and Steric Effects

Piperazine modifications significantly influence bioactivity. Comparisons include:

Key Observations :

- Fluorine vs. Trifluoromethyl : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects without the steric hindrance of bulkier groups like trifluoromethyl (). This balance may optimize receptor binding.

Q & A

Q. Basic Research Focus

- NMR : 1H/13C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; fluorophenyl signals at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: ~463.18 Da).

- X-ray Crystallography : Resolves stereochemistry of the piperazine-carbonyl linkage, as demonstrated in analogous piperazine derivatives .

How should biological activity assays be designed to evaluate enzyme inhibition or receptor binding?

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes/receptors where fluorophenylpiperazine derivatives show affinity (e.g., carbonic anhydrase, serotonin receptors) .

- Assay Conditions :

- Data Interpretation : IC50 values <10 µM suggest therapeutic potential .

What strategies elucidate structure-activity relationships (SAR) for fluorophenyl and methoxy substituents?

Q. Advanced Research Focus

- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methyl groups on the phenyl ring; replace methoxy with ethoxy or hydroxyl .

- Biological Testing : Compare inhibitory potencies across analogs. For example, 2-fluorophenyl enhances hCA II inhibition by 30% vs. 4-fluorophenyl .

- Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., π-π stacking of fluorophenyl with hCA II Phe131) .

How can contradictions in reported biological activity data be resolved?

Q. Advanced Research Focus

- Source Analysis : Compare assay conditions (e.g., pH, substrate concentration). Discrepancies in hCA inhibition may arise from buffer differences .

- Compound Purity : Validate via HPLC (C18 column, 254 nm; retention time ~8.2 min) .

- Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., logP <3 correlates with improved CNS penetration) .

Which HPLC methods ensure purity and stability of the compound in solution?

Q. Basic Research Focus

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (65:35) with 0.1% TFA.

- Stability : Degradation <5% over 24 hours at 25°C (pH 7.4), but avoid prolonged exposure to light .

How can computational modeling predict metabolic pathways and toxicity?

Q. Advanced Research Focus

- Software : Use Schrödinger’s ADMET Predictor or SwissADME.

- Predictions :

- Primary metabolism: Oxidative demethylation of the methoxy group .

- Toxicity Alerts: Check for PAINS motifs (e.g., reactive Michael acceptors) .

What experimental approaches characterize stereoisomers or conformational flexibility?

Q. Advanced Research Focus

- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to resolve enantiomers .

- Dynamic NMR : Monitor piperazine ring inversion at low temperatures (−40°C) .

How are stability profiles under thermal and hydrolytic conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.